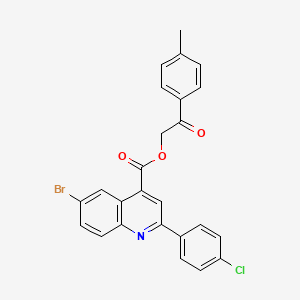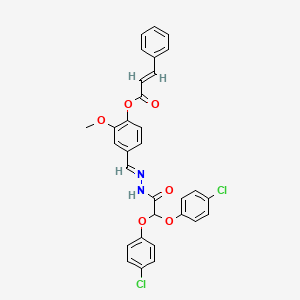
1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%, is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its stability and efficiency in facilitating cross-coupling reactions, making it a valuable compound in organic synthesis and industrial applications .
Métodos De Preparación
The synthesis of 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride typically involves the reaction of 1,1’-Bis(di-isopropylphosphino)ferrocene with palladium dichloride. The process can be carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction is usually performed in an organic solvent like dichloromethane, and the product is obtained as a yellow-orange solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of 98% .
Análisis De Reacciones Químicas
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by palladium as the central metal.
Substitution Reactions: It can undergo substitution reactions where ligands are exchanged with other chemical groups.
Common reagents used in these reactions include aryl halides, alkyl halides, and various organometallic reagents. The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules .
Aplicaciones Científicas De Investigación
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride exerts its effects involves the coordination of the palladium center with the phosphine ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of palladium intermediates that undergo oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride can be compared with other similar compounds, such as:
1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride: This compound has diphenylphosphino ligands instead of di-isopropylphosphino ligands, which can affect its reactivity and selectivity in certain reactions.
1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: This compound has di-tert-butylphosphino ligands, which provide steric hindrance and can influence the compound’s catalytic properties.
The uniqueness of 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride lies in its balance of steric and electronic properties, making it a versatile and efficient catalyst for a wide range of reactions .
Propiedades
Fórmula molecular |
C22H36Cl2FeP2Pd |
|---|---|
Peso molecular |
595.6 g/mol |
InChI |
InChI=1S/2C11H18P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q;;;;;+2/p-2 |
Clave InChI |
UXOSTJATWDHIKQ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.Cl[Pd]Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
molybdenum(VI)](/img/structure/B12053303.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)






